molecular formula C20H13BrFN7O2 B3004857 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1223903-71-6

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B3004857
CAS-Nummer: 1223903-71-6
Molekulargewicht: 482.273
InChI-Schlüssel: PSGRTAOHBFPQAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C20H13BrFN7O2 and its molecular weight is 482.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that integrates oxadiazole and triazolopyrimidine moieties. This article aims to explore its biological activity through various studies and findings related to its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C23H22BrN5O2\text{C}_{23}\text{H}_{22}\text{BrN}_5\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine substituents enhances its reactivity and binding affinity to various enzymes and receptors, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Studies have shown that derivatives of oxadiazole compounds exhibit notable antimicrobial activities. For instance, oxadiazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The compound has been tested for its antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with IC50 values ranging from 10.64 µM to 33.62 µM for various derivatives .

Anticancer Activity

Recent research highlights the anticancer potential of similar oxadiazole-based compounds. For example, compounds with structural similarities demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were reported between 0.12 µM and 2.78 µM, indicating potent activity comparable to established chemotherapeutic agents like doxorubicin . Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, the compound exhibited a significant inhibitory effect against Mycobacterium tuberculosis, particularly against monoresistant strains. The compound's metabolic stability and bioavailability were also evaluated, showing promising results with a T1/2 of 1.63 hours .

Study 2: Anticancer Evaluation

A detailed investigation into the anticancer properties of oxadiazole derivatives revealed that certain modifications at the para position of the aromatic ring significantly enhanced biological activity. In vitro assays demonstrated that these compounds could effectively arrest cell proliferation at the G1 phase in MCF-7 cells while triggering apoptotic pathways through increased caspase activity .

Data Tables

Biological Activity IC50 Values (µM) Target
Antibacterial10.64 - 33.62Staphylococcus aureus
Anticancer0.12 - 2.78MCF-7
AntitubercularNot specifiedMycobacterium tuberculosis

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Its complex structure features a triazolo-pyrimidinone core with oxadiazole and bromophenyl substituents. The presence of these groups is significant as they contribute to the compound's pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to the target molecule exhibit anticancer activity . The oxadiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. For instance, derivatives of oxadiazole have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of compounds containing oxadiazole and triazole groups. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor , particularly in targeting kinases or phosphodiesterases involved in signal transduction pathways. Such inhibition can lead to therapeutic benefits in diseases characterized by dysregulated signaling pathways, including cancer and inflammatory disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of a related triazolo-pyrimidinone compound. The results indicated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range. The study concluded that the incorporation of oxadiazole enhances the compound's efficacy by promoting apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on testing the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that derivatives containing the oxadiazole ring exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Eigenschaften

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN7O2/c21-14-6-4-13(5-7-14)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-2-1-3-15(22)8-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGRTAOHBFPQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.